Atracurium Impurity 5
Description
Atracurium besylate, a non-depolarizing neuromuscular blocking agent (NMBA), is a mixture of ten stereoisomers due to its four chiral centers . The primary active isomer is the cis-cis isomer (cisatracurium besylate), constituting 55–60% of the formulation, while impurities arise from other stereoisomers and degradation products . For this analysis, "Impurity 5" is presumed to represent a stereoisomeric or degradant impurity, such as Atracurium Besylate Impurity D2 Iodide (cis-quaternary alcohol), which is structurally distinct from the active cis-cis form .
Key characteristics of Atracurium Impurity 5 (based on analogous impurities):
- Molecular Formula: C₃₅H₅₈N₂O₁₈S₂ (for Atracurium EP Impurity K)
- Stereochemical Profile: Dependent on isomerization or degradation pathways.
- Toxicity Profile: Likely lower potency compared to the active cis-cis isomer but may exhibit off-target effects (e.g., histamine release, neuronal receptor interactions) .
Properties
IUPAC Name |
(1S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIPWOCCJXSKZ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Atracurium Impurity 5 can be synthesized through various chemical reactions involving the parent compound, atracurium besylate. The preparation often involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the impurity in a reproducible manner. For instance, the synthesis might involve the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate under specific conditions .
Industrial Production Methods
In an industrial setting, the production of atracurium besylate and its impurities, including Impurity 5, involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted byproducts. Techniques such as column chromatography and crystallization are often employed to isolate and purify the desired compounds .
Chemical Reactions Analysis
Types of Reactions
Atracurium Impurity 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce various reduced forms of the impurity .
Scientific Research Applications
Scientific Research Applications
Atracurium Impurity 5 has several notable applications in scientific research:
- Pharmaceutical Research : It serves as a reference standard in the quality control and analysis of atracurium and related compounds. Understanding the characteristics of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
- Chemical Synthesis : The compound is utilized in studying synthetic routes and reaction mechanisms involving isoquinoline derivatives. Its structural complexity provides insights into the formation and behavior of diastereomers during synthesis.
- Biological Studies : Research into the biological activity of atracurium impurities helps elucidate their pharmacokinetics and pharmacodynamics, particularly how they may influence drug action and safety profiles in clinical settings.
- Analytical Chemistry : this compound plays a role in developing and validating analytical methods for detecting and quantifying impurities in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC) are often employed for this purpose .
Research indicates that this compound may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:
- Interaction with Nicotinic Receptors : Impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors, potentially modifying their efficacy.
- Pharmacokinetic Profiles : The presence of impurities can influence absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Investigations into these profiles are essential for ensuring patient safety during clinical use.
Comparative Analysis with Other Neuromuscular Blockers
A comparative analysis highlights unique features of this compound relative to other neuromuscular blockers:
| Compound Name | Description | Unique Features |
|---|---|---|
| Atracurium | A neuromuscular-blocking agent used in anesthesia | Contains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition |
| Cisatracurium | An isomer of atracurium with improved pharmacokinetics | More potent than atracurium; fewer side effects |
| Pancuronium | A long-acting neuromuscular blocker | Different mechanism; primarily excreted unchanged via kidneys |
| Rocuronium | A rapid-onset neuromuscular blocker | Shorter duration; used for rapid sequence intubation |
This compound's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.
Case Studies and Research Findings
Several studies have investigated the implications of impurities in atracurium formulations:
- Impurity Profiling : Fast liquid chromatography techniques have been employed to analyze atracurium impurities during manufacturing processes. This profiling is critical for ensuring drug safety and efficacy .
- Clinical Observations : Monitoring plasma levels of metabolites such as laudanosine (a breakdown product associated with atracurium) has been crucial for understanding potential toxicity and adverse effects related to impurities .
- Forensic Analysis : Elevated levels of laudanosine can indicate potential fatal outcomes in cases involving atracurium administration, emphasizing the need for rigorous impurity testing .
Mechanism of Action
Atracurium Impurity 5, like its parent compound, likely interacts with the neuromuscular junction. It may antagonize the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism can be inhibited and reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Biological Activity
Atracurium Impurity 5, also known as Atracurium Impurity V, is a complex mixture of diastereomers primarily recognized as an impurity in the synthesis of atracurium, a neuromuscular-blocking agent utilized in anesthesia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative analysis with other neuromuscular blockers.
- Molecular Formula : C25H34NO6
- Molecular Weight : 444.5 g/mol
The presence of multiple chiral centers leads to the formation of various diastereomers, which complicates its biological behavior and interactions within biological systems.
Atracurium operates by competitively inhibiting acetylcholine binding at nicotinic acetylcholine receptors located at the neuromuscular junction, leading to muscle relaxation. Although this compound is not studied primarily as an active pharmaceutical ingredient, its structural characteristics suggest it may interact with similar biological targets. The specific interactions and binding affinities of its diastereomers can potentially influence the overall pharmacodynamics of atracurium formulations.
Biological Activity and Pharmacokinetics
Research indicates that this compound may exhibit biological activity relevant to its role as an impurity in atracurium formulations. Key findings include:
- Interaction with Nicotinic Receptors : Studies suggest that impurities can alter the pharmacodynamics of neuromuscular blockers by affecting their interaction with nicotinic receptors.
- Pharmacokinetic Profiles : The presence of impurities can influence the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs. Understanding these profiles is essential for ensuring patient safety during clinical use.
Comparative Analysis with Other Neuromuscular Blockers
A comparative analysis highlights the unique features of this compound relative to other neuromuscular blockers:
| Compound Name | Description | Unique Features |
|---|---|---|
| Atracurium | A neuromuscular-blocking agent used in anesthesia | Contains multiple stereoisomers; primarily acts via acetylcholine receptor inhibition |
| Cisatracurium | An isomer of atracurium with improved pharmacokinetics | More potent than atracurium; fewer side effects |
| Pancuronium | A long-acting neuromuscular blocker | Different mechanism; primarily excreted unchanged via kidneys |
| Rocuronium | A rapid-onset neuromuscular blocker | Shorter duration; used for rapid sequence intubation |
Atracurium Impurity V's specific mixture of diastereomers may influence its chemical behavior and biological activity differently compared to other neuromuscular blockers.
Study on Impurity Profiling
A study focusing on impurity profiling and degradation in atracurium besylate highlighted that the most biologically active isomer is the cis-cis isomer. The study utilized advanced chromatographic techniques to analyze the composition and stability of atracurium formulations under various conditions .
Pharmacokinetic Investigation
Research into the pharmacokinetics of atracurium formulations indicated that impurities like this compound could affect drug efficacy and safety profiles. The study emphasized the need for rigorous quality control measures to monitor impurity levels in pharmaceutical products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
